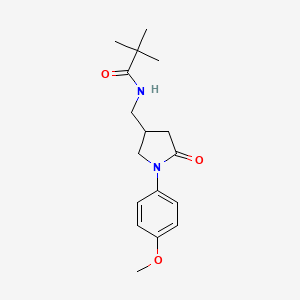

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community. It was first synthesized in 2018 and has since been used in various scientific studies. MPHP-2201 is a potent agonist of the cannabinoid receptors and has been found to have significant biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Cystic Fibrosis Therapy

N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, an analogue related to the chemical structure , was evaluated for its potential in correcting defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This compound exhibited significant activity in enhancing the corrector activity of DeltaF508-CFTR, showcasing its potential therapeutic application in cystic fibrosis treatment (G. Yu et al., 2008).

Met Kinase Inhibition

Another compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was identified as a potent and selective inhibitor of the Met kinase superfamily. This discovery highlights the role of similar compounds in the development of targeted cancer therapies, with one particular analogue demonstrating efficacy in a human gastric carcinoma model and advancing to phase I clinical trials (G. M. Schroeder et al., 2009).

Synthetic Intermediate for Piperidines

The compound was also explored as a synthetic intermediate. For instance, the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate utilized methoxyamide derivatives, indicating its importance in synthesizing complex organic structures with potential biological activity (O. Calvez et al., 1998).

Molecular Structure Analysis

The molecular structure of N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide was thoroughly analyzed, revealing its non-planar conformation and the stabilization through intramolecular hydrogen bonding. This analysis underscores the compound's significance in structural chemistry and potential applications in material science and molecular design (S. Atalay et al., 2016).

Lithiation Site Variation

Research on variations in the site of lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide demonstrated its utility in organic synthesis, particularly in facilitating unexpected ortho ring substitution. This finding has implications for the strategic design of organic synthesis pathways, optimizing yields and specificity in chemical reactions (Keith Smith et al., 2012).

Propiedades

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-10-12-9-15(20)19(11-12)13-5-7-14(22-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFOIGPEJUZSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2667459.png)

![ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2667463.png)

![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)

![N-(3,5-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667466.png)

![3-amino-4-(furan-2-yl)-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2667467.png)

![Ethyl 2-[(3-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2667469.png)

![Ethyl 2-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2667471.png)

![N,N-Dimethyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)